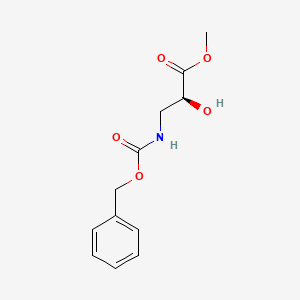

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate

Description

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the β-position (C3) and a hydroxyl group at the α-position (C2). This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly for introducing stereochemical complexity and functional group diversity into bioactive molecules . Its structure allows for further derivatization, such as coupling with amino acids or incorporation into larger scaffolds, making it valuable for studying structure-activity relationships (SAR) in drug discovery .

Propriétés

IUPAC Name |

methyl (2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQPMIDWJDBNJL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Initial Modifications

The compound originates from L-serine , a chiral α-amino acid. To prevent unwanted side reactions during synthesis, the amino and hydroxyl groups require protection. A common approach involves first converting serine to its methyl ester hydrochloride. For example, dissolving L-serine in anhydrous methanol under HCl gas yields L-serine methyl ester hydrochloride, as demonstrated in a protocol adapted for similar compounds. This step ensures the carboxyl group is esterified, simplifying subsequent reactions.

Amino Group Protection with Benzyloxycarbonyl (Cbz)

The introduction of the Cbz group is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base. In a representative procedure, L-serine methyl ester hydrochloride is dissolved in a solvent such as dichloromethane or tetrahydrofuran (THF), followed by the addition of Cbz-Cl and a base like triethylamine (EtN) or sodium hydride (NaH). The base deprotonates the amino group, enabling nucleophilic attack on the carbonyl carbon of Cbz-Cl. This reaction proceeds at room temperature or under mild cooling (0–5°C) to minimize racemization.

Example Protocol

-

Dissolve L-serine methyl ester hydrochloride (10 mmol) in THF (30 mL).

-

Add EtN (12 mmol) dropwise under nitrogen atmosphere.

-

Introduce Cbz-Cl (12 mmol) slowly, maintaining the temperature below 10°C.

-

Stir for 12–24 hours, followed by aqueous workup and extraction.

This method yields the Cbz-protated intermediate with reported purities exceeding 95% after column chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like THF or dichloromethane are preferred for their ability to dissolve both organic reagents and inorganic bases. Sodium hydride, a strong base, has been employed in analogous syntheses to deprotonate the amino group rapidly, though it requires anhydrous conditions. Alternatively, EtN offers milder conditions, reducing the risk of ester hydrolysis.

Temperature and Reaction Time

Lower temperatures (0–10°C) are critical during Cbz-Cl addition to prevent epimerization of the chiral center. Extended reaction times (12–24 hours) ensure complete conversion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Comparative Analysis of Methodologies

| Method | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Cbz-Cl/EtN | Triethylamine | THF | 0–10°C | 83–90% | |

| Cbz-Cl/NaH | Sodium hydride | DCM | 0–5°C | 78–85% | |

| One-pot protection | EtN | Methanol | Room temp | 75–80% |

The table highlights EtN in THF as the optimal combination, balancing yield and operational simplicity. Sodium hydride, while effective, poses handling challenges due to its pyrophoric nature.

Side Reactions and Mitigation Strategies

Racemization

The stereochemical integrity of the serine chiral center is vulnerable during protection. Using bulky bases like EtN and maintaining low temperatures minimizes racemization, preserving the (S)-configuration.

Ester Hydrolysis

Uncontrolled hydrolysis of the methyl ester can occur in aqueous or strongly basic conditions. Quenching reactions with dilute HCl (pH 2–3) and rapid extraction into organic phases mitigate this risk.

Scalability and Industrial Applications

Scaled-up syntheses (>100 g) employ continuous-flow systems to enhance heat and mass transfer. For instance, a patent describing a related compound utilized a closed-system reactor with iso-butylene gas for benzylation, achieving 90% purity at the kilogram scale . Such methods are adaptable to Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, dry ether, reflux.

Substitution: Pd/C, hydrogen gas, room temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amino acid.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a key intermediate in the synthesis of complex organic molecules, including lactivicin analogs and other biologically active compounds .

- Protecting Group for Amino Acids : The benzyloxycarbonyl group acts as a protecting group for amino acids during peptide synthesis, facilitating selective reactions without interfering with the amino group .

Biology

- Enzyme Mechanism Studies : It is employed in research examining enzyme mechanisms and protein-ligand interactions. The compound's structure allows for modifications that can elucidate binding sites and interaction dynamics .

- Biological Activity : Investigations into its biological activity suggest potential roles in modulating enzyme functions or serving as substrates for enzymatic reactions .

Medicine

- Drug Development : Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is explored for its potential as a prodrug, enhancing targeted drug delivery systems due to its ability to release active pharmaceutical ingredients under specific conditions .

- Therapeutic Applications : Its derivatives are studied for their therapeutic effects in various diseases, including cancer and metabolic disorders, due to their ability to interact with specific molecular targets .

Case Study 1: Synthesis of Lactivicin Analogs

Research demonstrated the use of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate as a precursor in synthesizing lactivicin analogs. These analogs exhibited enhanced antibacterial properties compared to their parent compounds, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that modifications to the benzyloxycarbonyl group could significantly alter enzyme activity and substrate specificity, providing insights into enzyme mechanism design .

Mécanisme D'action

The mechanism of action of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of Cbz-protected amino acid esters. Below is a detailed comparison with structurally related analogs, focusing on substituents, synthesis yields, and functional properties.

Key Observations

Substituent Effects on Bioactivity

- MPI14b and MPI15b (thiophene analog, 72% yield ) demonstrate that aromatic heterocycles (furan, thiophene) at C3 enhance antiviral activity, likely due to improved target binding via π-π interactions .

- MPI24b ’s cyclopropyl groups impart steric hindrance, increasing metabolic stability compared to linear alkyl chains .

Stereochemical Influence

- The (S)-configuration at C2 and C3 in the parent compound is critical for chiral recognition in enzyme-mediated reactions. Analogs like MPI25b retain this configuration, achieving high enantiomeric purity (>99% ee) in antiviral assays .

Synthetic Flexibility The Cbz group facilitates straightforward deprotection under mild conditions (e.g., hydrogenolysis), enabling downstream functionalization. For example, Compound 13 () incorporates a bromophenol group for electrophilic substitution reactions .

Physicochemical Properties

- Introduction of polar groups (e.g., -OH in the parent compound) improves aqueous solubility, whereas hydrophobic substituents (e.g., cyclohexyl in MPI25b ) enhance membrane permeability .

Table 2: NMR Data Comparison (δ in ppm)

Research Implications

- The parent compound’s hydroxyl group offers a site for phosphorylation or glycosylation, enabling the synthesis of prodrugs or glycoconjugates (e.g., Compound 53 in ) .

Activité Biologique

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate, often referred to as Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, is an organic compound that has garnered attention in various biological and medicinal research fields due to its unique chemical structure and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅N₁O₄

- Molecular Weight : 253.25 g/mol

- CAS Number : 14464-15-4

The compound features a benzyloxycarbonyl group attached to an amino group, which connects to a hydroxypropanoate moiety. This structure is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, which can be removed under certain conditions, allowing the active compound to exert its effects. The hydroxypropanoate moiety may facilitate interactions through hydrogen bonding, enhancing the binding affinity to biological targets.

Biological Activity

Research indicates that Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate exhibits several biological activities:

- Antiproliferative Effects : Similar compounds have shown marked antiproliferative effects in mammalian cells, particularly through the inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair processes .

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme mechanisms and protein-ligand interactions, indicating its potential as a tool in biochemical research.

- Drug Development Potential : Investigations into its use as a prodrug suggest that it may enhance drug delivery systems by targeting specific tissues or cells more effectively than traditional drugs .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate:

- A study on benzopsoralens demonstrated that compounds with hydroxymethyl groups exhibited significant antiproliferative activity when tested on mammalian cells, suggesting that structural modifications can enhance biological efficacy .

- Another investigation highlighted the role of specific substituents in improving β-cell protective activity against endoplasmic reticulum stress, indicating that modifications akin to those seen in Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate could lead to improved therapeutic agents for diabetes management .

Applications in Research

The compound's versatility allows it to be utilized across various fields:

- Chemistry : It serves as an intermediate in synthesizing complex organic molecules and as a protecting group for amino acids.

- Biology : Used in studying enzyme mechanisms and protein-ligand interactions, enhancing our understanding of biochemical pathways.

- Medicine : Investigated for potential applications in drug development, particularly for targeted therapies that could minimize side effects compared to conventional treatments .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate?

- Methodological Answer : The compound is typically synthesized via coupling reactions involving (S)-amino acid derivatives. For example, coupling (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid with methyl L-prolinate, followed by ester hydrolysis, has been reported . Another route involves stereoselective functionalization using chiral catalysts, as seen in the synthesis of brominated derivatives under aerobic conditions, though yields may vary (e.g., ≤5% for brominated analogs) .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, NMR (126 MHz, CDCl) reveals characteristic peaks at δ 176.1 ppm (carboxylic acid), 137.2 ppm (aromatic carbons), and 70.8 ppm (CHOH groups) . X-ray crystallography at 140 K (space group P2) further resolves stereochemistry, with cell parameters Å, Å, and Å .

Q. What are the key functional groups influencing reactivity?

- Methodological Answer : The benzyloxycarbonyl (Cbz) group provides protection for the amine, while the hydroxyl and ester moieties enable further derivatization. For example, oxidation of the hydroxyl group generates ketones, and ester hydrolysis yields carboxylic acids, as demonstrated in analogs like (S)-2-(benzyloxy)-3-oxopropanal .

Advanced Research Questions

Q. How can low catalytic yields in bromination reactions be addressed?

- Methodological Answer : Aerobic bromination using C6-functionalized aminoflavin catalysts often yields ≤5% due to competing side reactions. Optimization strategies include:

- Adjusting catalyst loading (e.g., 1.5 equiv of Cbz-Ser-OMe) .

- Screening solvents (e.g., DCM/ethyl acetate gradients) to improve selectivity .

- Monitoring reaction progress via LC-MS to identify intermediates and adjust conditions .

Q. What challenges arise in isolating diastereomers during synthesis?

- Methodological Answer : Column chromatography (e.g., silica gel with DCM/ethyl acetate) is commonly used, but diastereomeric mixtures (e.g., 42% yield of a 1:1 mixture) may require advanced techniques like chiral HPLC or recrystallization in polar solvents (e.g., methanol/water) . X-ray crystallography can validate stereochemical purity post-purification .

Q. How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may stem from conformational flexibility. For example, the hydroxyl group’s orientation in solution (NMR) may differ from the crystal lattice (X-ray). Computational modeling (DFT) and variable-temperature NMR can reconcile these differences .

Q. What strategies ensure enantiopurity in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.